molecular formula C11H20N2O2 B4430050 2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide

2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide

Cat. No. B4430050
M. Wt: 212.29 g/mol
InChI Key: XKBDCPFBWHODPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide (also known as U-47700) is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. Despite being a relatively new drug, U-47700 has already been associated with several cases of overdose and death. In

Mechanism of Action

U-47700 acts as a mu-opioid receptor agonist, binding to and activating the receptor. This leads to the inhibition of neurotransmitter release, which results in the analgesic effects of the drug. U-47700 also has sedative effects, which are thought to be mediated by its interaction with the kappa-opioid receptor.
Biochemical and Physiological Effects:
U-47700 has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to produce miosis (constriction of the pupils) and bradycardia (slowing of the heart rate). U-47700 has been associated with several cases of overdose and death, which are thought to be due to its potent respiratory depressant effects.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages for use in lab experiments, including its potent analgesic effects and its ability to reduce opioid withdrawal symptoms. However, its potent respiratory depressant effects make it difficult to use in animal models, as it can lead to death at high doses.

Future Directions

Future research on U-47700 should focus on its potential use in the treatment of opioid addiction, as well as its potential for abuse and dependence. Additional studies are needed to better understand the mechanism of action of U-47700 and its effects on neurotransmitter release. Finally, research should focus on developing safer and more effective opioid analgesics that do not produce respiratory depression and other side effects associated with U-47700.

Scientific Research Applications

U-47700 has been used in scientific research to study its analgesic effects. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. U-47700 has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms in animal models.

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9-8-10(9)11(14)12-2-3-13-4-6-15-7-5-13/h9-10H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBDCPFBWHODPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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